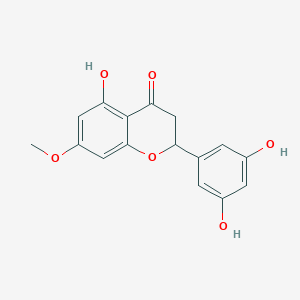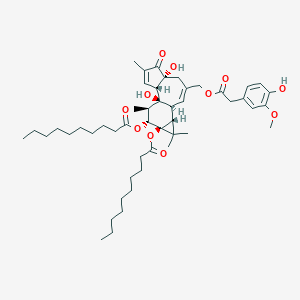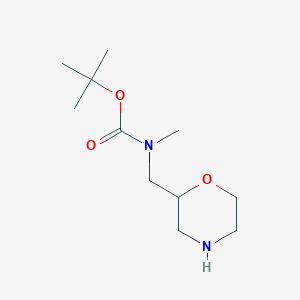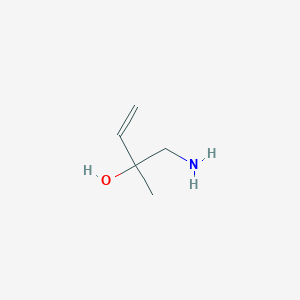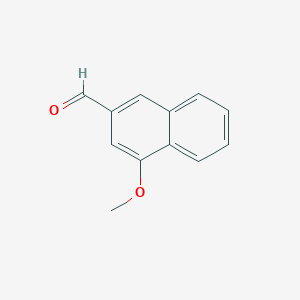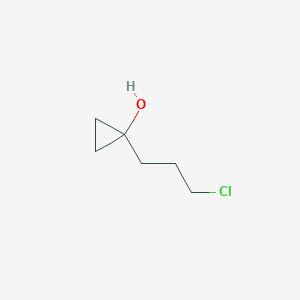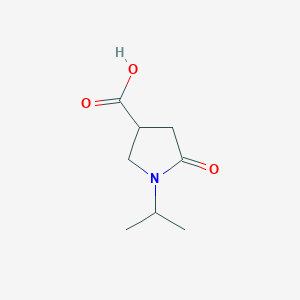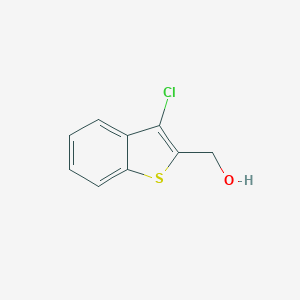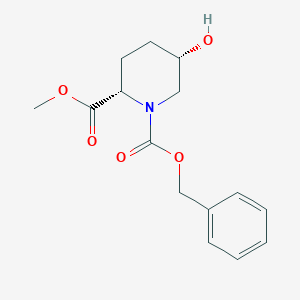
N-Boc-2-(4-氨基苯基)乙醇
描述
N-Boc-2-(4-aminophenyl)ethanol, also known as tert-butyl 4-(2-hydroxyethyl)phenylcarbamate, is a chemical compound with the molecular formula C13H19NO3 and a molecular weight of 237.3 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 2-(4-aminophenyl)ethanol. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
科学研究应用
N-Boc-2-(4-aminophenyl)ethanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
作用机制
Target of Action
N-Boc-2-(4-aminophenyl)ethanol is a difunctional reagent . It is primarily used in the synthesis of phosphatidyl ethanolamines and ornithine . These compounds play crucial roles in cellular functions, with phosphatidyl ethanolamines being a major component of biological membranes and ornithine being a key player in the urea cycle.
Mode of Action
As a difunctional reagent, it likely interacts with its targets through chemical reactions that facilitate the synthesis of more complex molecules, such as phosphatidyl ethanolamines and ornithine .
Biochemical Pathways
Similarly, its involvement in ornithine synthesis indicates a potential role in the urea cycle and nitrogen metabolism .
Result of Action
The molecular and cellular effects of N-Boc-2-(4-aminophenyl)ethanol’s action would largely depend on the specific context of its use. Given its role in the synthesis of phosphatidyl ethanolamines and ornithine, it could potentially influence cell membrane structure and function, as well as nitrogen metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(4-aminophenyl)ethanol typically involves the reaction of 2-(4-aminophenyl)ethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. One common method involves dissolving 2-(4-aminophenyl)ethanol in ethyl acetate and adding di-tert-butyl dicarbonate. The reaction mixture is stirred at room temperature for 24 hours to yield N-Boc-2-(4-aminophenyl)ethanol .
Industrial Production Methods
Industrial production methods for N-Boc-2-(4-aminophenyl)ethanol are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of high-purity reagents and precise control of reaction conditions are critical for industrial production.
化学反应分析
Types of Reactions
N-Boc-2-(4-aminophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a primary amine.
Substitution: Formation of 2-(4-aminophenyl)ethanol.
相似化合物的比较
Similar Compounds
N-Boc-ethanolamine: Similar structure with a Boc-protected amino group and a hydroxyl group.
N-Boc-2-aminoethanol: Contains a Boc-protected amino group and an ethanol moiety.
Uniqueness
N-Boc-2-(4-aminophenyl)ethanol is unique due to the presence of a phenyl ring, which provides additional reactivity and potential for further functionalization compared to simpler Boc-protected compounds.
属性
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11-6-4-10(5-7-11)8-9-15/h4-7,15H,8-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVAACBVNZRPHFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465121 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104060-23-3 | |
| Record name | N-Boc-2-(4-aminophenyl)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10465121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Boc-2-(4-aminophenyl)ethanol in the synthesis of Mirabegron?
A1: N-Boc-2-(4-aminophenyl)ethanol serves as a crucial building block in the multi-step synthesis of Mirabegron []. The research highlights its transformation into an aldehyde intermediate, which then undergoes further reactions to eventually yield Mirabegron. The synthesis strategy emphasizes the importance of this specific intermediate for achieving a cost-effective and high-yielding production process [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)

